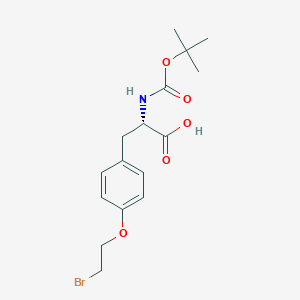

N-Boc-O-(2-bromoethyl)-L-tyrosine

Descripción general

Descripción

N-Boc-O-(2-bromoethyl)-L-tyrosine is a derivative of the amino acid tyrosine, where the hydroxyl group of the tyrosine is protected by a tert-butoxycarbonyl (Boc) group, and the ethyl side chain is brominated. This compound is often used in organic synthesis and peptide chemistry due to its unique reactivity and protective groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-(2-bromoethyl)-L-tyrosine typically involves multiple steps:

Protection of the Amino Group: The amino group of L-tyrosine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Análisis De Reacciones Químicas

Types of Reactions

N-Boc-O-(2-bromoethyl)-L-tyrosine undergoes several types of chemical reactions:

Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new carbon-nitrogen or carbon-sulfur bonds.

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol (MeOH).

Major Products

Substitution: Products depend on the nucleophile used, such as azidoethyl-tyrosine or thioethyl-tyrosine derivatives.

Deprotection: Free amine derivatives of tyrosine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

N-Boc-O-(2-bromoethyl)-L-tyrosine serves as a crucial building block in the synthesis of peptides. Its unique structure allows for the introduction of specific functionalities that enhance the stability and biological activity of peptides. The bromine atom in the compound can facilitate various chemical reactions, making it an essential component in the design of therapeutic peptides.

Case Study: Macrocyclic Peptides

A study demonstrated the use of O-(2-bromoethyl)-tyrosine (BrEtY) in ribosomal synthesis to create macrocyclic peptides constrained by intramolecular thioether bonds. This approach utilized BrEtY's electrophilic properties to react with cysteine residues, enabling efficient cyclization and enhancing peptide stability .

Drug Development

In medicinal chemistry, this compound is employed to design and optimize new drug candidates, particularly those targeting neurological disorders. The bromine atom can improve binding affinity to biological targets, making it valuable in developing therapeutics that require precise interactions with receptors.

Example: Neurological Disorders

Research has indicated that compounds incorporating this compound exhibit enhanced efficacy in targeting receptors involved in neurotransmitter signaling, thereby offering potential treatments for conditions such as depression and anxiety .

Bioconjugation

This compound is also used in bioconjugation processes, where it aids in attaching drugs or imaging agents to biomolecules. This application is crucial for creating targeted therapies that minimize side effects while maximizing treatment efficacy.

Application: Targeted Drug Delivery

The ability of this compound to form covalent bonds with thiol groups makes it suitable for developing conjugates that deliver therapeutic agents directly to diseased tissues, thereby improving treatment outcomes .

Research in Neuroscience

This compound plays a significant role in neuroscience research, particularly in studies related to neurotransmitter signaling and receptor interactions. By facilitating the incorporation of unnatural amino acids into proteins, researchers can explore complex biological processes and develop new treatments for mental health conditions.

Case Study: Arrestin Interaction Studies

A study utilized this compound to investigate its role in receptor-arrestin interactions, revealing insights into GPCR signaling pathways . The incorporation of this compound allowed researchers to track interactions with high specificity using bioluminescence resonance energy transfer (BRET) techniques.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard to quantify tyrosine derivatives in biological samples. This application provides researchers with reliable data for their experiments and enhances the accuracy of analytical methods.

Example: Quantification Techniques

The compound has been utilized in various quantification protocols, improving the detection limits and reliability of assays used to measure tyrosine levels in different biological contexts .

Mecanismo De Acción

The mechanism of action of N-Boc-O-(2-bromoethyl)-L-tyrosine primarily involves its reactivity due to the bromoethyl group and the Boc-protected amino group. The bromoethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with various nucleophiles. The Boc group serves as a protective group that can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Actividad Biológica

N-Boc-O-(2-bromoethyl)-L-tyrosine, often referred to as O-(2-bromoethyl)-tyrosine (O2beY), is an unnatural amino acid that has garnered attention for its unique chemical properties and potential applications in biological research. This compound is particularly noteworthy for its role in peptide synthesis and modification, especially in the context of ribosomal incorporation and cyclization strategies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₆H₂₂BrNO₅

- Molecular Weight : 396.26 g/mol

- CAS Number : 118195883

The presence of the bromoethyl group imparts electrophilic characteristics to the compound, making it suitable for various chemical reactions, particularly those involving nucleophilic thiols.

1. Peptide Synthesis and Cyclization

One of the primary applications of this compound is its use in the ribosomal synthesis of macrocyclic peptides. Research has demonstrated that this compound can facilitate the formation of thioether bonds between cysteine residues and itself, enabling the cyclization of peptide sequences. This process is significant for creating conformationally constrained peptides that can exhibit enhanced biological activity or stability.

In a study published in Nature Communications, researchers successfully incorporated O2beY into a model protein, demonstrating high efficiency in cyclization reactions within bacterial cells. The study highlighted that the cyclization yield was predictable based on the distance between cysteine and O2beY, indicating a reliable method for generating cyclic peptides in vivo .

2. Selectivity and Reactivity

The reactivity of this compound is crucial for its application in biological systems. Its electrophilic nature allows it to selectively react with nucleophiles, such as cysteine residues in proteins. This selectivity is vital for minimizing side reactions with other cellular nucleophiles, thereby enhancing the specificity of peptide modifications .

Case Study 1: Ribosomal Incorporation

In a notable case study, researchers explored the incorporation of O2beY into various peptide constructs using an evolved aminoacyl-tRNA synthetase (AARS). The study reported an incorporation efficiency of approximately 85% when using an amber stop codon suppression strategy. This high level of efficiency underscores the potential for using O2beY in synthetic biology applications where precise control over peptide structure is required .

Case Study 2: Macrocyclic Peptide Development

Another study focused on developing a method for synthesizing macrocyclic peptides constrained by thioether bonds using O2beY. The researchers demonstrated that this approach could be integrated with split intein-mediated circular ligation, resulting in diverse cyclic peptides with potential therapeutic applications. The findings suggested that O2beY could serve as a versatile building block for exploring new peptide-based drugs .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

(2S)-3-[4-(2-bromoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO5/c1-16(2,3)23-15(21)18-13(14(19)20)10-11-4-6-12(7-5-11)22-9-8-17/h4-7,13H,8-10H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTNEVSFAOHNIM-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.